molecular formula C22H30Cl2N2 B4963056 1-[3-[4-(3-Piperidin-1-ylprop-1-ynyl)phenyl]prop-2-ynyl]piperidine;dihydrochloride

1-[3-[4-(3-Piperidin-1-ylprop-1-ynyl)phenyl]prop-2-ynyl]piperidine;dihydrochloride

Cat. No.: B4963056
M. Wt: 393.4 g/mol
InChI Key: JQTQJQVKTVVOLU-UHFFFAOYSA-N
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Description

1-[3-[4-(3-Piperidin-1-ylprop-1-ynyl)phenyl]prop-2-ynyl]piperidine;dihydrochloride is a complex organic compound that features a piperidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[4-(3-Piperidin-1-ylprop-1-ynyl)phenyl]prop-2-ynyl]piperidine;dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the piperidine core, followed by the introduction of the phenyl and prop-2-ynyl groups. Key steps include:

    Formation of Piperidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Phenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the phenyl group is introduced to the piperidine core.

    Addition of Prop-2-ynyl Group: This can be done using a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-[3-[4-(3-Piperidin-1-ylprop-1-ynyl)phenyl]prop-2-ynyl]piperidine;dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-[3-[4-(3-Piperidin-1-ylprop-1-ynyl)phenyl]prop-2-ynyl]piperidine;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-[4-(3-Piperidin-1-ylprop-1-ynyl)phenyl]prop-2-ynyl]piperidine;dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-[3-[4-(3-Piperidin-1-ylprop-1-ynyl)phenyl]prop-2-ynyl]piperidine: The base compound without the dihydrochloride salt.

    1-[3-[4-(3-Piperidin-1-ylprop-1-ynyl)phenyl]prop-2-ynyl]piperidine;monohydrochloride: A similar compound with a different salt form.

Uniqueness

1-[3-[4-(3-Piperidin-1-ylprop-1-ynyl)phenyl]prop-2-ynyl]piperidine;dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties such as solubility, stability, and reactivity. These properties make it particularly useful in certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-[3-[4-(3-piperidin-1-ylprop-1-ynyl)phenyl]prop-2-ynyl]piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2.2ClH/c1-3-15-23(16-4-1)19-7-9-21-11-13-22(14-12-21)10-8-20-24-17-5-2-6-18-24;;/h11-14H,1-6,15-20H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTQJQVKTVVOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC#CC2=CC=C(C=C2)C#CCN3CCCCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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